molecular formula C18H20N4O3S B10985730 N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10985730
M. Wt: 372.4 g/mol
InChI Key: BZYMYCMEQSVSRZ-UHFFFAOYSA-N
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Description

N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE is a complex organic compound that features both thiazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic rings makes this compound a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions. The final step involves coupling the thiazole and indole derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The indole moiety can bind to various biological targets, modulating their function. These interactions can lead to the compound’s observed biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Sulfathiazole, Ritonavir, Abafungin.

    Indole Derivatives: Indomethacin, Tryptophan, Serotonin.

Uniqueness

N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE is unique due to the combination of thiazole and indole rings in a single molecule

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[2-[[2-(1-propan-2-ylindol-4-yl)oxyacetyl]amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C18H20N4O3S/c1-11(2)22-7-6-13-14(22)4-3-5-15(13)25-9-17(24)21-18-20-12(10-26-18)8-16(19)23/h3-7,10-11H,8-9H2,1-2H3,(H2,19,23)(H,20,21,24)

InChI Key

BZYMYCMEQSVSRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC=C2OCC(=O)NC3=NC(=CS3)CC(=O)N

Origin of Product

United States

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